molecular formula C13H12N4 B14621091 3-Propyl[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-15-2

3-Propyl[1,2,4]triazino[5,6-c]quinoline

Cat. No.: B14621091
CAS No.: 60075-15-2
M. Wt: 224.26 g/mol
InChI Key: XVEOWEBVCJTNBE-UHFFFAOYSA-N
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Description

3-Propyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a triazine ring, with a propyl group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzonitrile with a suitable triazine derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Propyl[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced triazinoquinoline derivatives.

    Substitution: Formation of substituted triazinoquinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Propyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazino[5,6-b]indole: Another triazinoquinoline derivative with similar biological activities.

    1,2,4-Triazino[5,6-b]quinazoline: Known for its anticancer properties.

    1,2,4-Triazino[5,6-b]benzimidazole: Studied for its antimicrobial effects.

Uniqueness

3-Propyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific structural features and the presence of a propyl group, which may enhance its biological activity and selectivity compared to other similar compounds.

Properties

CAS No.

60075-15-2

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-propyl-[1,2,4]triazino[5,6-c]quinoline

InChI

InChI=1S/C13H12N4/c1-2-5-12-15-11-8-14-10-7-4-3-6-9(10)13(11)17-16-12/h3-4,6-8H,2,5H2,1H3

InChI Key

XVEOWEBVCJTNBE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C3=CC=CC=C3N=C2)N=N1

Origin of Product

United States

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